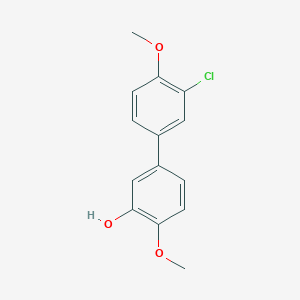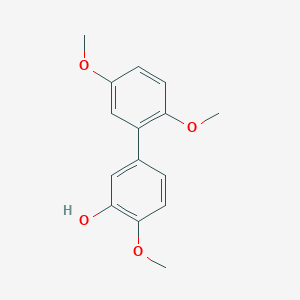
2-Methoxy-5-(naphthalen-1-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% (2M5N95) is a phenolic compound derived from naphthalene and is used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and is used as a reagent in organic synthesis. It is highly stable and can be stored at room temperature without degradation. 2M5N95 is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is widely used in scientific research for its ability to act as a reagent in organic synthesis. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of antibiotics, antifungals, and antivirals. Additionally, 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and chemical applications.
Mécanisme D'action
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% acts as a reagent in organic synthesis. It reacts with other compounds to form new compounds with different properties. The reaction mechanism of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not well understood, but it is believed to involve a nucleophilic substitution reaction. In this reaction, the phenolic group of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% acts as a nucleophile and attacks the electrophilic center of the other compound. This reaction results in the formation of a new compound with different properties.
Biochemical and Physiological Effects
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not known to have any direct biochemical or physiological effects. It is used as a reagent in organic synthesis and is not intended to be used as a drug or therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% has several advantages for use in laboratory experiments. It is highly stable, making it suitable for long-term storage. Additionally, it is soluble in most organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not suitable for use in experiments involving the synthesis of compounds that require a high temperature or pressure.
Orientations Futures
There are a number of potential future directions for research involving 2-Methoxy-5-(naphthalen-1-yl)phenol, 95%. These include the development of new synthetic methods for the synthesis of pharmaceuticals and agrochemicals, the development of new fluorescent dyes for use in biological and chemical applications, and the development of new catalysts for use in organic synthesis. Additionally, further research could be conducted to better understand the reaction mechanism of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% and to identify potential new applications for the compound.
Méthodes De Synthèse
The synthesis of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% can be achieved through the reaction of naphthalene and methoxybenzene. This reaction is conducted in an organic solvent, such as ethanol, at a temperature of 100-120°C. The reaction takes place in the presence of a catalyst, such as anhydrous aluminum chloride, and the resulting product is 2-Methoxy-5-(naphthalen-1-yl)phenol, 95%.
Propriétés
IUPAC Name |
2-methoxy-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17-10-9-13(11-16(17)18)15-8-4-6-12-5-2-3-7-14(12)15/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIPAZKZDRFUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

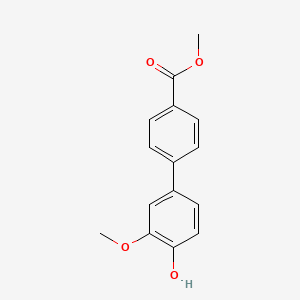

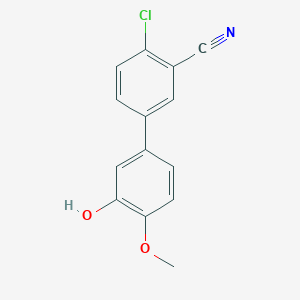
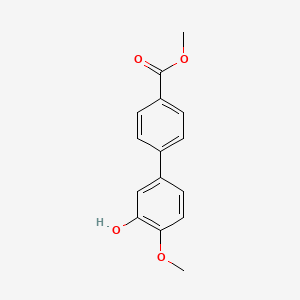

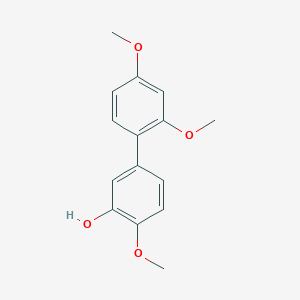
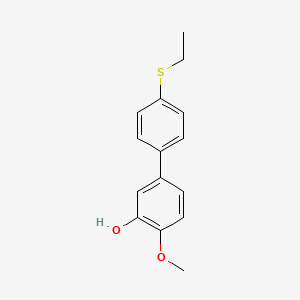
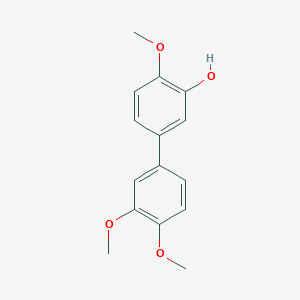
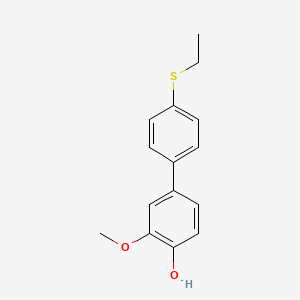

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)
